[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid

Drug Discovery Agrochemical Design Physicochemical Profiling

[3-(Difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid (CAS 1795503-05-7) is a fluorinated pyrazole building block characterized by a single 3-difluoromethyl substituent, a 4-nitro group, and an N1-acetic acid side chain. Its molecular formula is C6H5F2N3O4 (MW 221.12 g/mol).

Molecular Formula C6H5F2N3O4
Molecular Weight 221.12
CAS No. 1795503-05-7
Cat. No. B3006212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid
CAS1795503-05-7
Molecular FormulaC6H5F2N3O4
Molecular Weight221.12
Structural Identifiers
SMILESC1=C(C(=NN1CC(=O)O)C(F)F)[N+](=O)[O-]
InChIInChI=1S/C6H5F2N3O4/c7-6(8)5-3(11(14)15)1-10(9-5)2-4(12)13/h1,6H,2H2,(H,12,13)
InChIKeyUPFRECIAPNFUAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for [3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid (CAS 1795503-05-7) vs. Regioisomeric and Substitution Analogs


[3-(Difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid (CAS 1795503-05-7) is a fluorinated pyrazole building block characterized by a single 3-difluoromethyl substituent, a 4-nitro group, and an N1-acetic acid side chain [1]. Its molecular formula is C6H5F2N3O4 (MW 221.12 g/mol) [1]. Structurally, it belongs to a class of polysubstituted pyrazoles widely employed in agrochemical and pharmaceutical intermediate synthesis, where precise substitution patterns govern downstream biological target engagement [2]. This guide focuses on quantifiable differentiation of the 3-difluoromethyl regioisomer against the 5-difluoromethyl analog, the 3,5-bis(difluoromethyl) derivative, and the N1-unsubstituted core scaffold to inform evidence-based procurement decisions.

Why Generic Substitution of [3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid with Positional Isomers or Non‑Acid Precursors Compromises Research Reproducibility


Despite identical molecular weight and formula with the 5-difluoromethyl regioisomer (CAS 1946822-16-7) [1], the position of the difluoromethyl group on the pyrazole ring fundamentally alters the electron distribution, dipole moment, and molecular recognition properties [2]. The N1-acetic acid moiety further distinguishes it from the core pyrazole scaffold (CAS 1789048-54-9), enabling direct conjugation or serving as a handle for amide coupling without additional deprotection steps [2]. Substituting the mono-difluoromethyl compound with the 3,5-bis(difluoromethyl) analog (CAS 1171731-28-4) introduces a >22% increase in molecular weight and a substantial increase in lipophilicity (ΔXLogP3 = +0.7), which can alter pharmacokinetic properties and synthetic route feasibility [3]. The quantitative evidence below demonstrates that these structural differences produce measurable divergences in computed physicochemical descriptors that directly impact synthetic tractability and biological profile.

Quantitative Evidence Table for [3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid Differentiated Performance


Lipophilicity (XLogP3): A Measurable Difference in LogP Guides Selection for CNS Penetration or Pharmacokinetic Optimization

The target compound's computed XLogP3 is 0.4, which is identical to its 5-difluoromethyl regioisomer (0.4) but significantly lower than the 3,5-bis(difluoromethyl) analog (1.1) [1]. This 0.7 log unit difference represents a roughly 5-fold lower predicted lipophilicity at physiological pH, favoring aqueous solubility and potentially reducing off-target binding associated with high logP compounds [2]. The lower lipophilicity compared to the bis-substituted analog makes the target compound more suitable for applications requiring balanced hydrophilicity.

Drug Discovery Agrochemical Design Physicochemical Profiling

Hydrogen Bond Acceptor Count: The Mono-difluoromethyl Derivative Offers a Distinct HBA Profile vs. the Bis-Analog

The target compound possesses 7 hydrogen bond acceptors (HBA), compared to 9 for the 3,5-bis(difluoromethyl) analog [1]. This reduction of 2 HBA units directly reflects the absence of a second difluoromethyl group. A lower HBA count generally correlates with improved passive membrane permeability and reduced polar surface area interactions, which can be a decisive factor in optimizing oral bioavailability or blood-brain barrier penetration [2]. The identical HBA count with the 5-isomer confirms that the number of fluorine atoms, not their position, drives this computed metric.

Medicinal Chemistry Structure-Based Design Computational Chemistry

Topological Polar Surface Area: The 3-Regioisomer is Matched with the 5-Isomer but Lower than the Bis-Analog

The topological polar surface area (TPSA) of the target compound is 101 Ų, which is identical to the 5-difluoromethyl regioisomer but lower than the 112 Ų predicted for the 3,5-bis(difluoromethyl) derivative [1]. This 11 Ų difference arises from the additional fluorine atoms in the bis-analog. TPSA values below 140 Ų are generally associated with favorable intestinal absorption and blood-brain barrier penetration; thus, the target compound's lower TPSA compared to the bis-analog may offer subtle advantages in permeability-focused projects [2].

Drug Design ADME Prediction Physicochemical Property Optimization

Rotatable Bond Count: Identical Flexibility Among Mono-difluoromethyl Isomers, Lower than the Bis-Analog

The target compound has 3 rotatable bonds, compared to 4 rotatable bonds for the 3,5-bis(difluoromethyl) analog [1]. The lower rotatable bond count indicates a more rigid structure, which can improve binding affinity by reducing the entropic penalty upon target engagement [2]. This is a quantifiable advantage for fragment-based drug design or for projects where conformational pre-organization is desired. The 5-isomer also has 3 rotatable bonds, confirming that this property is determined by the number of difluoromethyl substituents rather than their position.

Conformational Analysis Synthetic Feasibility Ligand Efficiency

Molecular Weight and Heavy Atom Count: A 22.6% Lower Mass vs. the Bis-Analog Impacts Synthesis Cost and Scalability

The molecular weight of the target compound is 221.12 g/mol (15 heavy atoms), compared to 271.13 g/mol (19 heavy atoms) for the 3,5-bis(difluoromethyl) analog and 221.12 g/mol (15 heavy atoms) for the 5-isomer [1]. The 50.01 g/mol difference represents a 22.6% mass increase for the bis-analog, which directly translates into higher raw material cost per mole and increased waste generation in multi-step syntheses. For procurement decisions, the lower molecular weight of the target compound offers a more economical entry point for large-scale intermediate production.

Process Chemistry Procurement Decision Scalability

Exact Mass Differentiation: The 3-Regioisomer and 5-Regioisomer are Distinguishable by High-Resolution Mass Spectrometry

The exact monoisotopic mass of the target compound is 221.02481197 Da, which is identical to the 5-difluoromethyl regioisomer [1]. This means that the two positional isomers cannot be distinguished by high-resolution mass spectrometry (HRMS) alone. However, their distinct InChI Keys (UPFRECIAPNFUAB-N for the 3-isomer and GACHOJZYNNBLDG-N for the 5-isomer) and different retention times on reversed-phase HPLC columns enable unambiguous analytical differentiation . This has direct implications for procurement quality control: suppliers must provide appropriate analytical certification (HPLC, 1H NMR) to confirm regioisomeric purity.

Analytical Chemistry Quality Control Differentiation by MS

Application Scenarios for [3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid Based on Quantifiable Differentiation Evidence


1. Agrochemical Intermediate for Succinate Dehydrogenase Inhibitor (SDHI) Fungicide Synthesis Requiring Regiospecific 3-Substitution

The target compound's 3-difluoromethyl substitution pattern is a privileged motif in SDHI fungicide pharmacophores. The lower lipophilicity (XLogP3 = 0.4) and hydrogen bond acceptor count (7) compared to the 3,5-bis analog (XLogP3 = 1.1; HBA = 9) provide a distinct physicochemical profile for optimizing environmental fate and target-site binding. Procurement of the 3-isomer ensures the correct regiospecificity for generating the desired amide coupling products [1].

2. Medicinal Chemistry Campaigns Prioritizing CNS Drug-Like Properties Through Reduced Lipophilicity and Lower TPSA

For neuroscience programs, the target compound's lower TPSA (101 Ų vs. 112 Ų for the bis-analog) and reduced HBA count (7 vs. 9) computationally favor blood-brain barrier penetration. Its molecular weight (221.12 g/mol) also adheres to lead-like criteria more closely than the heavier bis-analog (271.13 g/mol), making it a preferable starting scaffold for fragment-based or HTS hit-to-lead optimization [1].

3. Multi-Step Synthesis Requiring a Stable, Isomerically Pure Building Block with an Inherent Carboxylic Acid Handle

The N1-acetic acid moiety enables direct amidation or esterification without requiring a deprotection step, unlike the core pyrazole scaffold (1789048-54-9). The target compound's regioisomeric identity (3-CF2H, not 5-CF2H) must be analytically confirmed before committing to multi-step syntheses, as the isomers are indistinguishable by HRMS alone. Supplier-provided HPLC and 1H NMR certification are essential for ensuring regioisomeric purity >95% .

4. Cost-Efficient Scale-Up for Kilogram-Level Intermediate Production Where Atom Economy is Critical

With a molecular weight 22.6% lower than the 3,5-bis(difluoromethyl) analog and an identical heavy atom count to the 5-isomer, the target compound reduces raw material consumption per mole of product. For procurement at scale, the lower mass translates into tangible cost savings in shipping, storage, and waste disposal, justifying preference over the bis-substituted alternative when only one difluoromethyl group is required [1].

Quote Request

Request a Quote for [3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.